molecular formula C9H12O3 B2808349 (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione CAS No. 35878-29-6

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione

Cat. No.: B2808349
CAS No.: 35878-29-6
M. Wt: 168.192
InChI Key: SDVIYPBSYKHGTP-KNVOCYPGSA-N
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Description

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to achieve the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler cyclic ketone with similar reactivity but lacking the furan ring.

    Hexahydro-1H-inden-1-one: Another bicyclic compound with different ring fusion and functional groups.

Uniqueness

(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione is unique due to its bicyclic structure, which combines a seven-membered ring with a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(3aS,8aR)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVIYPBSYKHGTP-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35878-29-6
Record name rac-(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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